molecular formula C16H16N2O4S2 B2869143 N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448125-37-8

N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2869143
CAS RN: 1448125-37-8
M. Wt: 364.43
InChI Key: ATUARWCYWFTCAI-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MS-275 or entinostat and belongs to the class of histone deacetylase inhibitors (HDAC inhibitors).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Atom-Transfer Radical Cyclizations : A study described the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted azabicyclooctanes, demonstrating an approach to annulation products containing carbonyl or exo-methylene functionality (Flynn, Zabrowski, & Nosal, 1992).
  • Heterocyclic Synthesis : Research on thiophene-2-carboxamide synthesis has led to the development of new antibiotic and antibacterial drugs, highlighting the chemical's role in generating compounds with antimicrobial activities (Ahmed, 2007).
  • One-Pot Synthesis Approaches : A method for the synthesis of arylsulfonamides and azetidine-2,4-diones via multicomponent reaction of an amine, an acetylenic compound, and an arylsulfonyl isocyanate was described, showcasing a route to novel arylsulfonamides (Alizadeh & Rezvanian, 2008).

Biological Activity and Applications

  • Antimicrobial Activities : The synthesis of compounds derived from azetidine and their evaluation for antimicrobial and antitubercular activities has been reported. These compounds show significant activities against bacterial and fungal strains, indicating their potential in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
  • Carbonic Anhydrase Inhibition : A study on aromatic sulfonamide inhibitors of carbonic anhydrases demonstrated that certain compounds exhibit nanomolar inhibitory concentration against multiple isoenzymes, suggesting applications in medical chemistry for conditions related to enzyme dysregulation (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-24(21,22)13-6-4-12(5-7-13)17-15(19)11-9-18(10-11)16(20)14-3-2-8-23-14/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUARWCYWFTCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

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